N'-{[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]oxy}-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrazolyl group, and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE typically involves a multi-step process. The initial step often includes the preparation of the nitrophenyl and pyrazolyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl and pyrazolyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE has potential applications as a therapeutic agent. Its interactions with biological targets can be explored for the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO PHENYL CARBONATE
- (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOIC ACID
Uniqueness
Compared to similar compounds, (Z)-[AMINO(4-NITROPHENYL)METHYLIDENE]AMINO (2E)-3-(1-METHYL-1H-PYRAZOL-4-YL)PROP-2-ENOATE is unique due to its specific combination of functional groups. This unique structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13N5O4 |
---|---|
Molecular Weight |
315.28 g/mol |
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] (E)-3-(1-methylpyrazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C14H13N5O4/c1-18-9-10(8-16-18)2-7-13(20)23-17-14(15)11-3-5-12(6-4-11)19(21)22/h2-9H,1H3,(H2,15,17)/b7-2+ |
InChI Key |
PHRLFJUGJFKNOG-FARCUNLSSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.